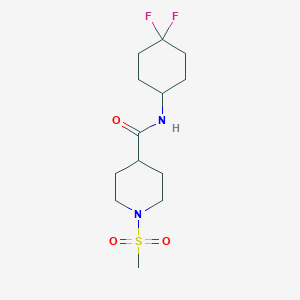

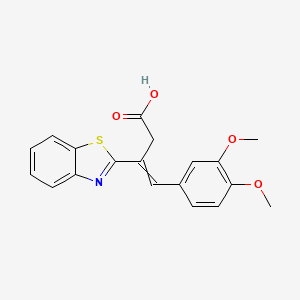

N-(4,4-difluorocyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4-difluorocyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as JNJ-193, has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in preclinical studies for various diseases.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound's structural analogs have been explored for their roles in chemical synthesis and reactivity. For instance, sulfonamides, similar in structure to the compound , are identified as novel terminators of cationic cyclisations, demonstrating their utility in the efficient formation of polycyclic systems (Haskins & Knight, 2002). This highlights the potential of such compounds in facilitating complex chemical reactions, particularly in organic synthesis where controlling reaction pathways is crucial.

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of the compound have been explored for their bioactivity. For example, 4-(Phenylsulfonyl)piperidines, sharing a core structural motif with "N-(4,4-difluorocyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide", have been identified as novel, selective, and bioavailable 5-HT(2A) receptor antagonists, indicating their potential in the development of therapeutics (Fletcher et al., 2002). This research avenue underscores the compound's relevance in drug discovery, particularly in targeting specific receptors for therapeutic benefits.

Catalysis and Organic Reactions

The compound and its analogs have also been studied for their catalytic properties. For instance, l-Piperazine-2-carboxylic acid derived N-formamides, closely related to the compound's structure, have been developed as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities across a broad range of substrates (Wang et al., 2006). This indicates the compound's potential utility in asymmetric synthesis, a critical area in the production of enantiomerically pure pharmaceuticals.

Advanced Material Development

In the field of materials science, derivatives of "N-(4,4-difluorocyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide" have potential applications in the development of advanced materials. For instance, novel sulfonated thin-film composite nanofiltration membranes with improved water flux have been explored for the treatment of dye solutions, indicating the compound's derivatives' role in enhancing membrane technology (Liu et al., 2012). Such research points to the applicability of the compound in environmental technologies, particularly in water purification.

properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22F2N2O3S/c1-21(19,20)17-8-4-10(5-9-17)12(18)16-11-2-6-13(14,15)7-3-11/h10-11H,2-9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVFPQLPEREZHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2877162.png)

![4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid](/img/structure/B2877166.png)

![2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2877172.png)

![N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2877175.png)

![3-(4-chlorophenyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2877177.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B2877178.png)